Hexacosanoic Acid Methyl Ester-d3
Description
Significance of Deuterium (B1214612) Labeling in Quantitative Biology and Mechanistic Studies
Deuterium, a stable isotope of hydrogen, is a particularly versatile tracer in biological research. researchgate.net Its use in labeling compounds offers several advantages. Because deuterium is twice as heavy as hydrogen, its incorporation into a molecule results in a significant mass shift that is easily detectable by mass spectrometry. clearsynth.com This allows researchers to trace the metabolic fate of molecules, determine turnover rates, and perform relative and absolute quantification of biomolecules in complex biological samples. scispace.comresearchgate.net
Deuterium labeling is a cost-effective and straightforward method that can be applied to a wide variety of biological systems. researchgate.net The introduction of deuterium can also influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect. This effect can be exploited to gain insights into reaction mechanisms. symeres.com Furthermore, deuterium-labeled compounds are crucial for improving the accuracy of quantitative analyses by serving as internal standards. scispace.com
Overview of Very Long-Chain Fatty Acids (VLCFAs) in Biological Systems and Associated Pathologies
Very long-chain fatty acids (VLCFAs) are fatty acids with a chain length of 22 or more carbon atoms. ontosight.ainih.gov They are essential components of various biological structures and are involved in numerous physiological processes. ontosight.ai VLCFAs are synthesized in the endoplasmic reticulum and are precursors for important molecules like sphingolipids and glycerophospholipids. nih.gov
VLCFAs play critical roles in:
Membrane Structure and Function: They are integral components of cellular membranes, contributing to their structural integrity. ontosight.ai
Lipid Signaling: VLCFAs and their derivatives act as signaling molecules in various cellular pathways. ontosight.ai
Biological Processes: They are involved in skin barrier formation, myelin maintenance in the nervous system, and retinal function. oup.com
The proper regulation of VLCFA metabolism is crucial for health. nih.gov Dysregulation can lead to a range of inherited diseases, including:
Peroxisomal Disorders: Such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome, which are characterized by the accumulation of VLCFAs. ontosight.aiaocs.org
Neurological Conditions: Including demyelination and neurodegenerative diseases. ontosight.ainih.gov
Skin Diseases: Such as ichthyosis. nih.gov
Rationale for Utilizing Hexacosanoic Acid Methyl Ester-d3 as a Molecular Probe and Internal Standard in Academic Research
Hexacosanoic acid (C26:0) is a significant VLCFA implicated in several pathologies, including X-linked adrenoleukodystrophy. nih.gov Its methyl ester form is often used as a standard for its detection. glpbio.com
This compound is the deuterated version of this compound, specifically designed for use as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Internal standards are essential for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of measurements. nih.gov
By adding a known amount of this compound to a biological sample, researchers can accurately quantify the amount of the naturally occurring, unlabeled hexacosanoic acid methyl ester. The distinct mass difference between the deuterated standard and the endogenous compound allows for their separate detection and quantification by mass spectrometry. nih.gov This makes this compound an indispensable tool for researchers studying the role of VLCFAs in health and disease, particularly in the field of lipidomics, which focuses on the comprehensive analysis of lipids in biological systems. researchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C27H54O2 |
|---|---|
Molecular Weight |
413.7 g/mol |
IUPAC Name |
methyl 26,26,26-trideuteriohexacosanoate |
InChI |
InChI=1S/C27H54O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h3-26H2,1-2H3/i1D3 |
InChI Key |
VHUJBYYFFWDLNM-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Hexacosanoic Acid Methyl Ester D3
Chemical Synthesis Pathways for Deuterated Fatty Acid Methyl Esters
The synthesis of deuterated fatty acid methyl esters like hexacosanoic acid methyl ester-d3 involves the introduction of deuterium (B1214612) atoms at specific positions within the molecule. This is typically achieved through esterification or transesterification of a corresponding deuterated fatty acid or by using a deuterated methylating agent.
Strategies for Site-Specific Deuterium Incorporation (e.g., methyl-d3 labeling)
The "-d3" designation in this compound signifies that three deuterium atoms have been incorporated into the methyl ester group. A primary strategy for achieving this specific labeling is through the esterification of hexacosanoic acid with deuterated methanol (B129727) (CD3OH) in the presence of an acid catalyst. researchgate.net This method directly introduces the trideuteromethyl group.
Another approach involves the use of a deuterated methylating agent. While various such agents exist, the use of deuterated diazomethane (B1218177) (CD2N2) is a classic method for preparing methyl esters, including isotopically labeled ones. aocs.org However, due to the hazardous nature of diazomethane, alternative and safer deuterated methylating reagents are often preferred in modern synthetic chemistry. nih.govmercer.eduscilit.comkaust.edu.sa
The "magic methyl" concept in medicinal chemistry highlights the significant impact of introducing a methyl or deuterated methyl group on a molecule's pharmacological properties. nih.govmercer.eduscilit.comkaust.edu.sa This has driven the development of a wide array of site-selective methylation and trideuteromethylation reagents and methodologies. nih.govmercer.eduscilit.comkaust.edu.sa
Reaction Mechanisms and Optimization for High Yield and Isotopic Purity
The synthesis of fatty acid methyl esters (FAMEs) can be broadly categorized into acid-catalyzed and base-catalyzed methods.
Acid-Catalyzed Esterification: This is a common method for preparing FAMEs from free fatty acids. dss.go.th The reaction of hexacosanoic acid with deuterated methanol (CD3OH) would typically be carried out in the presence of an acid catalyst like sulfuric acid or hydrogen chloride. aocs.orgdss.go.th The mechanism involves the protonation of the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the deuterated methanol. Subsequent elimination of a water molecule yields the deuterated methyl ester. Optimization of this reaction for high yield and isotopic purity involves controlling parameters such as the molar ratio of reactants, catalyst concentration, reaction temperature, and time. dss.go.thnih.gov For instance, a minimum molar ratio of fatty acids to methanol to sulfuric acid of 1:30:5 has been shown to achieve rapid and quantitative conversion to FAMEs. dss.go.th
Base-Catalyzed Transesterification: This method is often used for converting triglycerides to FAMEs and is generally faster than acid-catalyzed reactions. nih.govnih.gov Common catalysts include sodium hydroxide (B78521) or potassium hydroxide. nih.gov In the context of synthesizing this compound, if starting from a triglyceride containing hexacosanoic acid, the reaction would be performed with deuterated methanol and a base catalyst. The mechanism involves the formation of a deuterated methoxide (B1231860) ion (CD3O-) which then attacks the carbonyl carbon of the ester linkage in the triglyceride, leading to the formation of the deuterated FAME.
The choice of solvent can also influence the reaction mechanism and outcome. Polar aprotic solvents, for instance, are known to favor SN2 reaction mechanisms. wikipedia.org
Analytical Confirmation of Deuterium Labeling and Purity Assessment
Following synthesis, it is imperative to confirm the successful incorporation of deuterium and to assess the chemical and isotopic purity of the this compound. This is achieved through a combination of spectroscopic and chromatographic techniques. rsc.org
Spectroscopic Techniques for Isotopic Enrichment Verification (e.g., NMR, Mass Spectrometry)
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic enrichment of labeled compounds. nih.govresearchgate.netalmacgroup.com By comparing the mass spectrum of the deuterated compound with its natural abundance counterpart, the degree of deuterium incorporation can be accurately calculated. nih.govresearchgate.net High-resolution mass spectrometry (HR-MS) is particularly valuable as it can resolve the isotopic peaks with high accuracy, allowing for precise quantification of the labeled composition. rsc.orgalmacgroup.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used for this purpose. nih.govacs.org The analysis involves integrating the extracted ion chromatograms for each isotope and calculating their relative abundances. almacgroup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly deuterium (2H) NMR, provides direct evidence of deuterium incorporation. wikipedia.orgnih.gov A strong signal in the 2H NMR spectrum confirms the presence of deuterium. wikipedia.org Furthermore, 1H NMR can be used to verify the absence or significant reduction of proton signals at the labeled positions. nih.gov NMR is also crucial for confirming the structural integrity of the molecule and ensuring that the deuterium label is at the intended site. rsc.orgacs.org
Chromatographic Separation and Purity Determination Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for determining the chemical purity of the synthesized this compound. tandfonline.comacs.orgresearchgate.netresearchgate.net By separating the sample into its individual components, the presence of any unreacted starting materials or byproducts can be identified and quantified. The theory of chromatographic separation of isotopes indicates that while challenging, it is possible to separate isotopologues using chromatography. tandfonline.comnih.gov
The purity of the final product is critical for its use as an internal standard. The combination of chromatographic separation with mass spectrometric detection (GC-MS or LC-MS) provides a powerful tool for both purity assessment and isotopic enrichment determination in a single analysis.
| Parameter | Technique | Purpose |
| Isotopic Enrichment | Mass Spectrometry (MS, HR-MS, GC-MS, LC-MS) | Quantifies the percentage of deuterium incorporation. |
| Deuterium Location | Nuclear Magnetic Resonance (NMR, 2H NMR, 1H NMR) | Confirms the specific site of deuterium labeling. |
| Structural Integrity | Nuclear Magnetic Resonance (NMR) | Verifies the overall chemical structure of the compound. |
| Chemical Purity | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separates and quantifies impurities. |
Advanced Mass Spectrometry Based Analytical Methodologies Employing Hexacosanoic Acid Methyl Ester D3
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative VLCFA Analysis
Gas chromatography-mass spectrometry is a cornerstone technique for the analysis of fatty acids. For VLCFAs, this typically involves a derivatization step to convert the native fatty acids into their more volatile fatty acid methyl esters (FAMEs), which are then separated and detected. nih.govnih.gov
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative analysis in mass spectrometry due to its ability to correct for analyte loss during sample preparation and for matrix effects during ionization. frontiersin.org The methodology relies on the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Hexacosanoic Acid Methyl Ester-d3, to the sample at the earliest stage of preparation. nih.gov
The underlying principle is that the deuterated standard is chemically identical to the endogenous analyte and therefore exhibits the same behavior throughout the entire analytical process, including extraction, derivatization, and chromatographic separation. frontiersin.org However, the mass spectrometer can easily distinguish between the analyte and the internal standard due to the mass difference imparted by the deuterium (B1214612) atoms (a mass shift of +3 m/z for the d3-ester). chromatographyonline.com By measuring the peak area ratio of the endogenous hexacosanoic acid methyl ester to the this compound standard, the exact concentration of the endogenous compound in the original sample can be calculated with high precision and accuracy. nih.gov This approach has been successfully applied to the routine screening and diagnosis of peroxisomal disorders characterized by VLCFA accumulation. nih.govnih.gov
The successful analysis of VLCFA methyl esters by GC-MS is highly dependent on the optimization of chromatographic conditions to ensure adequate separation and resolution from other fatty acids and matrix components. nih.gov Key parameters for optimization include:
GC Column Selection : The choice of capillary column is critical. Polar cyano-substituted columns are frequently used as they provide good separation for FAMEs, including resolving positional and geometric isomers. nih.gov
Temperature Programming : Due to the high boiling points of VLCFA methyl esters, a carefully controlled oven temperature program is required. The program typically starts at a lower temperature and ramps up to a high final temperature to ensure that the high-molecular-weight esters elute from the column in a reasonable timeframe while still providing separation for more volatile components. researchgate.net
Carrier Gas Flow : Optimizing the flow rate of the carrier gas (historically helium) is necessary to achieve maximum chromatographic efficiency. chromatographyonline.com
Derivatization : The conversion of hexacosanoic acid to its methyl ester (transesterification) is a crucial sample preparation step. Methods using reagents like acetyl-chloride and methanol (B129727) or boron trifluoride in methanol are common. nih.govchromatographyonline.com Optimizing reaction time and temperature is essential to ensure complete derivatization without causing degradation or isomerization of unsaturated fatty acids. nih.govchromatographyonline.com
Automated sample preparation systems can be employed to improve the reproducibility and throughput of the derivatization and extraction process. chromatographyonline.com A well-optimized method can achieve analysis times of less than 20 minutes per sample. nih.gov
GC-MS instruments can be operated in different data acquisition modes, primarily full scan and selective ion monitoring (SIM), each offering distinct advantages for the analysis of VLCFA methyl esters. scioninstruments.com
Full Scan Mode : In this mode, the mass spectrometer scans across a wide range of mass-to-charge (m/z) ratios, generating a complete mass spectrum for all eluting compounds. scioninstruments.com The primary advantage of full scan is its utility for qualitative analysis and identification of unknown compounds by comparing the acquired spectra to established libraries like the NIST Mass Spectral Library. scioninstruments.comnist.gov However, because the detector's duty cycle is spread across a wide mass range, its sensitivity for any single ion is reduced. scioninstruments.com
Selective Ion Monitoring (SIM) Mode : In SIM mode, the mass spectrometer is programmed to detect only a small number of specific m/z values corresponding to the characteristic ions of the target analytes. scioninstruments.com For the analysis of hexacosanoic acid methyl ester and its d3-labeled standard, the instrument would be set to monitor their respective molecular or key fragment ions. By focusing the detector's time on only these ions, SIM mode dramatically increases sensitivity and selectivity, allowing for the detection and quantification of trace-level compounds in complex matrices. nih.govnih.govnih.gov This makes SIM the preferred mode for quantitative assays where the identities of the target analytes are already known. scioninstruments.com
Table 1: Comparison of Full Scan and Selective Ion Monitoring (SIM) Acquisition Modes
| Feature | Full Scan Mode | Selective Ion Monitoring (SIM) Mode |
|---|---|---|
| Principle | Scans a wide range of m/z ratios. | Monitors only a few pre-selected m/z values. scioninstruments.com |
| Primary Use | Qualitative analysis, identification of unknowns, library matching. scioninstruments.com | Quantitative analysis, trace-level detection. scioninstruments.comnih.gov |
| Sensitivity | Lower, as detector time is divided. scioninstruments.com | High, as detector time is focused on target ions. scioninstruments.com |
| Selectivity | Lower, as all ions are detected, leading to higher background. | High, as background ions are ignored. nih.gov |
| Data Output | Complete mass spectrum for each time point. | Chromatogram showing the intensity of only the selected ions. |
| Application for VLCFA | Useful for method development and identifying potential interferences. | Ideal for accurate quantification using internal standards like this compound. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography-mass spectrometry has emerged as a powerful alternative to GC-MS for the analysis of VLCFAs. semanticscholar.org A significant advantage of LC-MS is its ability to analyze compounds with lower volatility and thermal stability, sometimes eliminating the need for chemical derivatization. semanticscholar.orgbohrium.com
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and large molecules, including fatty acids. nih.gov When coupled with liquid chromatography, ESI-MS provides a robust platform for VLCFA profiling in biological samples. nih.govnih.gov In this approach, fatty acids are typically ionized in negative ion mode, forming [M-H]⁻ ions. semanticscholar.org
Rapid ESI-MS methods have been developed that can quantify VLCFAs from plasma and fibroblasts in under five minutes per sample following hydrolysis and extraction. nih.govresearchgate.net These methods, which also utilize deuterated internal standards, show good agreement with established GC-MS techniques for measuring C26:0 concentrations and are effective in distinguishing between control and patient samples for diseases like X-ALD. nih.gov Furthermore, ESI-MS can simultaneously measure both saturated and monounsaturated VLCFAs, providing a more comprehensive metabolic profile. nih.gov
For the highest level of selectivity and sensitivity in quantitative analysis, tandem mass spectrometry (MS/MS) is used, often in the Multiple Reaction Monitoring (MRM) mode. chromatographyonline.comnih.gov This technique adds another layer of specificity compared to the SIM mode used in single-quadrupole GC-MS. researchgate.net
The MRM process involves two stages of mass filtering:
Precursor Ion Selection : The first mass analyzer (Q1) is set to isolate only the molecular ion (precursor ion) of the target analyte, for instance, the [M-H]⁻ ion of hexacosanoic acid.
Fragmentation and Product Ion Selection : The selected precursor ion is then fragmented in a collision cell (q2). The second mass analyzer (Q3) is set to monitor only a specific, characteristic fragment ion (product ion) that results from this fragmentation.
This precursor-to-product ion transition is highly specific to the analyte's chemical structure. By monitoring one or more of these transitions for both the endogenous analyte and its deuterated internal standard (this compound), MRM effectively eliminates chemical noise and matrix interferences. nih.gov This results in an exceptional signal-to-noise ratio and allows for very low limits of detection. chromatographyonline.com LC-MS/MS methods using ESI and MRM are now widely used for the diagnosis of peroxisomal disorders by quantifying VLCFAs in plasma and serum. nih.gov
Table 2: Principle of Multiple Reaction Monitoring (MRM) for VLCFA Analysis
| Step | Action | Description |
|---|---|---|
| 1. Ionization | Electrospray Ionization (ESI) | The analyte (e.g., Hexacosanoic Acid) is ionized, typically forming a precursor ion like [M-H]⁻. |
| 2. Q1 Selection | Precursor Ion Isolation | The first mass analyzer (Q1) isolates the specific m/z of the precursor ion, filtering out all other ions. |
| 3. q2 Fragmentation | Collision-Induced Dissociation (CID) | The isolated precursor ion is fragmented by collision with an inert gas in the collision cell (q2). |
| 4. Q3 Selection | Product Ion Monitoring | The second mass analyzer (Q3) isolates a specific, characteristic product ion, filtering out other fragments. |
| 5. Detection | Signal Generation | The detector measures the intensity of the specific product ion, providing a highly selective and sensitive signal for quantification. |
Comparative Analysis of Derivatization Strategies in VLCFA Quantification
Free fatty acids are often difficult to analyze directly by GC due to their high polarity, which can cause poor peak shape and adsorption issues. sigmaaldrich.com Derivatization is a critical step to convert VLCFAs into less polar, more volatile, and more stable compounds, thereby improving their chromatographic behavior and detection sensitivity. sigmaaldrich.comsigmaaldrich.com
The most common derivatization strategy for the analysis of fatty acids is the conversion into their corresponding fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov This process, known as methanolysis or esterification, involves the reaction of the fatty acid's carboxyl group with methanol in the presence of a catalyst. sigmaaldrich.com
Common catalysts can be either acid- or base-based.
Acid-catalyzed methanolysis often employs reagents like boron trifluoride (BF₃) in methanol or hydrochloric acid (HCl) in methanol. nih.govuliege.bevu.nl This approach is comprehensive as it can esterify both free fatty acids and those present in complex lipids like glycerolipids and sterol esters. nih.govuliege.be The reaction typically requires heating, for instance at 100°C for 1 to 1.5 hours, to ensure complete derivatization, especially for sterol esters. nih.gov
Base-catalyzed methanolysis , using reagents such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in methanol, is generally faster and proceeds under milder temperature conditions than acid-catalyzed methods. nih.govnih.gov However, it may be less effective for non-esterified fatty acids and risks saponification of the esters if not properly controlled. uliege.be
In a typical quantitative workflow, this compound, along with other deuterated standards, is added to the biological sample (e.g., plasma) before the hydrolysis and extraction steps. nih.govnih.gov This ensures that the internal standard undergoes the same sample preparation, derivatization, and analysis procedures as the endogenous, non-labeled analyte (Hexacosanoic Acid). By comparing the signal response of the analyte to that of the known concentration of the internal standard, precise quantification can be achieved. nih.gov
While FAME formation is widely used, alternative derivatization strategies exist, which can offer advantages in terms of stability and sensitivity for specific applications. One prominent alternative is the use of silylating reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form tert-butyldimethylsilyl (t-BDMS) derivatives. sigmaaldrich.com
The key features of t-BDMS derivatization include:
Enhanced Stability : TBDMS derivatives are known to be significantly more stable and less sensitive to moisture compared to other silyl (B83357) derivatives like trimethylsilyl (B98337) (TMS) ethers. sigmaaldrich.comnih.gov This stability allows for potential purification and concentration steps without significant sample degradation. nih.gov
Versatility : MTBSTFA is a powerful reagent that derivatizes a wide range of functional groups, including carboxylic acids (–COOH), hydroxyls (–OH), and amines (–NH2), making it applicable to a broad spectrum of neurochemicals and other metabolites. springernature.com
Mass Spectrometric Behavior : TBDMS ethers of FAMEs produce characteristic and prominent fragment ions in mass spectrometry, such as the [M-57]⁺ ion resulting from the loss of the tert-butyl group. nih.gov This predictable fragmentation is advantageous for both structural elucidation and targeted quantitative analysis. nih.gov
However, a drawback of t-BDMS derivatization is the significant increase in the molecular weight of the analyte, which results in longer elution times during GC analysis. sigmaaldrich.com The choice between methanolysis and silylation depends on the specific requirements of the assay, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. While FAMEs are the standard for VLCFA analysis, t-BDMS offers a robust alternative, particularly when enhanced derivative stability is a primary concern. sigmaaldrich.comnih.gov
Rigorous Method Validation and Quality Control Procedures
For any quantitative assay to be considered reliable for clinical or research use, it must undergo rigorous validation to demonstrate its performance characteristics. The use of an appropriate internal standard like this compound is central to achieving the required levels of accuracy and precision. nih.govresearchgate.net
Method validation for VLCFA quantification focuses on several key metrics to ensure the reliability of the results. nih.gov
Accuracy : This measures the closeness of the experimental value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix. nih.govd-nb.info For VLCFA analysis in plasma, methods have demonstrated excellent accuracy, with recovery rates typically falling within the range of 80% to 115%, which is a widely accepted criterion. researchgate.netnih.govbvsalud.org
Precision : This assesses the degree of agreement among a series of measurements. It is evaluated under two conditions:
Repeatability (Intra-assay precision) : The variation observed when the same sample is analyzed multiple times within the same analytical run. nih.govd-nb.info
Intermediate Precision (Inter-assay precision) : The variation observed when the same sample is analyzed on different days or by different operators. nih.govd-nb.info
Reproducibility : This evaluates the precision of the method across different laboratories, which is a critical factor for standardizing diagnostic tests. d-nb.info
The following table summarizes typical validation data for VLCFA analysis using mass spectrometry with internal standards.
| Parameter | C24:0 | C26:0 | Acceptance Criteria | Source |
| Accuracy (Recovery) | 95.1% - 100.4% | 92.2% - 103.7% | 85% - 115% | bvsalud.org |
| Intra-day Precision (%RSD/CV) | ≤ 6% | ≤ 7% | < 15-20% | bvsalud.org |
| Inter-day Precision (%RSD/CV) | ≤ 7% | ≤ 8% | < 15-20% | bvsalud.org |
| Overall Recovery | 94.5% - 106.4% (for VLCFAs) | 94.5% - 106.4% (for VLCFAs) | 80% - 120% | researchgate.net |
| Overall Imprecision (%CV) | ≤ 10.2% (for VLCFAs) | ≤ 10.2% (for VLCFAs) | < 15% | researchgate.net |
The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). mdpi.com
LOD : The lowest concentration of an analyte that can be reliably distinguished from background noise, typically defined by a signal-to-noise ratio of 3:1. mdpi.com
LOQ : The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy, often defined by a signal-to-noise ratio of 10:1. mdpi.com
These limits are especially important when measuring trace analytes in complex biological matrices like plasma or cerebrospinal fluid (CSF), where achieving high sensitivity is essential. researchgate.net The use of derivatization and advanced MS techniques like LC-MS/MS in multiple reaction monitoring (MRM) mode significantly improves sensitivity. creative-proteomics.comresearchgate.net
The table below presents representative LOD and LOQ values for VLCFAs and other fatty acids in biological samples.
| Analyte Class | Matrix | Method | LOD | LOQ | Source |
| VLCFAs | Plasma | LC-MS/MS | 4.2–14.0 pmol/injection | 15.1–51.3 pmol/injection | researchgate.net |
| Omega 3 & 6 FAs | Plasma | LC-MS/MS | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | mdpi.com |
| Various FAMEs | Bee Products | GC-FID | 0.21–0.54 µg/mL | 0.64–1.63 µg/mL | mdpi.com |
| Fatty Acids | Biological Material | GC-MS | 0.05–1.0 pg | Not specified | jianhaidulab.com |
A major challenge in LC-MS-based bioanalysis is the "matrix effect," which occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source. chromatographyonline.comeijppr.com This interference can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. nih.govbioanalysis-zone.com
The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. chromatographyonline.comnih.gov The underlying principle is that a SIL-IS is nearly identical to the analyte in its chemical and physical properties. nih.gov Therefore, it co-elutes with the analyte during chromatography and is affected by matrix interferences in the same way. chromatographyonline.comchromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, any signal suppression or enhancement is effectively canceled out, leading to a reliable quantitative result. chromatographyonline.com
Other strategies to mitigate matrix effects include:
Optimizing Sample Preparation : Employing more selective extraction techniques, such as solid-phase extraction (SPE), can remove many of the interfering compounds before analysis. chromatographyonline.comgoogle.com
Improving Chromatographic Separation : Modifying the LC method (e.g., changing the column, mobile phase, or gradient) can separate the analyte from the interfering matrix components, preventing them from entering the MS source at the same time. chromatographyonline.comnih.gov
Sample Dilution : Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on the analyte's ionization. chromatographyonline.comchromatographyonline.com This approach is only feasible if the analytical method has sufficient sensitivity to detect the diluted analyte. chromatographyonline.com
Qualitative assessment of matrix effects can be performed using a post-column infusion experiment, where a constant flow of the analyte is introduced into the eluent after the LC column. chromatographyonline.comnih.gov When a blank matrix extract is injected, any dips or rises in the constant signal indicate regions of ion suppression or enhancement, respectively. chromatographyonline.com This helps in developing chromatographic methods where the analyte of interest elutes in a "clean" region of the chromatogram. chromatographyonline.com
Applications of Hexacosanoic Acid Methyl Ester D3 in Biological and Biomedical Research
Investigations into Very Long-Chain Fatty Acid Metabolism and Dysregulation
The use of stable isotope-labeled internal standards like hexacosanoic acid methyl ester-d3 is fundamental to the study of VLCFA metabolism. jianhaidulab.comlipidmaps.org These standards allow for the accurate measurement of endogenous fatty acid levels, compensating for sample loss during extraction and analysis. jianhaidulab.com
Tracing VLCFA Biosynthesis Pathways and Elongation Processes
Deuterium-labeled fatty acids are powerful tools for tracing the metabolic fate of fatty acids in vivo and in vitro. nih.govnih.gov By introducing a labeled precursor, researchers can follow its incorporation into longer fatty acid chains, thereby elucidating the pathways and efficiencies of VLCFA biosynthesis and elongation. The elongation of fatty acids with chain lengths of C16 and greater occurs in the endoplasmic reticulum through a four-step cycle that adds two carbons per cycle. nih.gov The use of deuterium-labeled compounds allows for the quantification of newly synthesized fatty acids. nih.gov
Assessing Peroxisomal Beta-Oxidation Capacity in Cellular Models
Peroxisomes are the primary site for the beta-oxidation of VLCFAs, which are fatty acids with more than 22 carbons. researchgate.netnih.gov Dysfunctional peroxisomal beta-oxidation leads to the accumulation of VLCFAs, a biochemical characteristic of several genetic disorders, including X-linked adrenoleukodystrophy (X-ALD). nih.govresearcher.liferesearchgate.net In cellular models of these diseases, this compound can be used as an internal standard to quantify the levels of endogenous VLCFAs, such as hexacosanoic acid (C26:0). researchgate.netnih.gov Elevated ratios of C26:0 to docosanoic acid (C22:0) are a key diagnostic marker for these conditions. researchgate.net
Studying VLCFA Incorporation into Lipid Classes and Cellular Compartments
Isotope-labeled VLCFAs can be used to track their incorporation into various complex lipid classes, such as sphingolipids and glycerophospholipids, and to determine their distribution within different cellular compartments. nih.gov This information is vital for understanding the functional roles of VLCFA-containing lipids in membrane structure and cellular signaling. The analysis of fatty acid composition in different lipid fractions provides insights into the metabolic remodeling of lipids in response to various physiological or pathological conditions. nih.gov
Quantitative Profiling of Fatty Acids in Diverse Biological Systems
Accurate quantification of fatty acid profiles is essential for understanding their roles in numerous biological processes. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for this purpose, and the use of stable isotope-labeled internal standards is critical for achieving high accuracy and precision. jianhaidulab.comnih.govuni-wuppertal.de
Analysis of Fatty Acid Profiles in Mammalian Cell Lines and Animal Models
This compound is utilized as an internal standard for the quantification of VLCFAs in studies involving mammalian cell lines and animal models. lipidmaps.orgnih.gov This allows researchers to investigate how fatty acid profiles change in response to genetic modifications, drug treatments, or different dietary conditions. For instance, such analyses are crucial in studying diseases characterized by abnormal VLCFA accumulation. researcher.life
Characterization of Lipid Composition in Specific Tissues and Biofluids (e.g., plasma, fibroblasts)
The quantitative analysis of fatty acids in accessible biofluids like plasma and in cultured cells such as fibroblasts is a cornerstone of clinical and biomedical research. jianhaidulab.comlipidmaps.org this compound facilitates the accurate measurement of VLCFA levels in these samples, which is particularly important for the diagnosis and monitoring of peroxisomal disorders. researchgate.net Various methods for the derivatization of fatty acids to their methyl esters (FAMEs) for GC analysis have been compared, with methanolic HCl and a combination of NaOH and BF3 being effective for a broad range of lipid classes. schebb-web.denih.gov High-throughput methods have also been developed to analyze FAMEs in plasma, enabling large-scale clinical studies. nih.gov
Table 1: Research Findings on the Application of this compound and Related Compounds
| Research Area | Key Findings | Relevant Compounds |
|---|---|---|
| VLCFA Metabolism | Deuterium-labeled fatty acids are effective tracers for studying biosynthesis and elongation pathways in vivo. nih.govnih.gov | This compound, Deuterium-labeled stearic acid |
| Peroxisomal Disorders | Elevated C26:0/C22:0 ratio is a diagnostic marker for X-linked adrenoleukodystrophy. researchgate.net | Hexacosanoic acid (C26:0), Docosanoic acid (C22:0) |
| Lipidomics Analysis | Stable isotope dilution methods using deuterated standards increase the precision and accuracy of fatty acid quantification. lipidmaps.org | Deuterated fatty acid internal standards |
| Biofluid Analysis | Accurate quantification of VLCFAs in plasma and fibroblasts is crucial for diagnosing and monitoring peroxisomal diseases. jianhaidulab.comresearchgate.net | Hexacosanoic acid (C26:0) |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Hexacosanoic Acid | |
| Docosanoic Acid | |
| Deuterium-labeled Stearic Acid | |
| Sphingolipids | |
| Glycerophospholipids | |
| Boron trifluoride | |
| Methanolic hydrochloric acid |
Comparative Lipidomics Studies in Invertebrate Systems
Lipidomics, the large-scale study of lipids, provides significant insights into the biochemistry and ecology of marine invertebrates, which constitute over 90% of all marine animal species. nih.gov The lipid composition of these organisms, including the presence of very-long-chain fatty acids (VLCFAs), is a key indicator of their physiological state and nutritional value. nih.gov While direct studies explicitly detailing the use of this compound in invertebrate lipidomics are not prevalent, the established methodology of using deuterated internal standards for accurate lipid quantification is a cornerstone of the field. Given that VLCFAs are found in various marine invertebrates, the application of this compound as an internal standard is a logical and necessary step for precise comparative studies. For instance, the analysis of fatty acids in natural beeswax, an invertebrate product, has utilized hexacosanoic acid methyl ester as a standard. The use of its deuterated form would enhance the accuracy of such analyses.
Lipidomic approaches offer a more detailed understanding of lipid distribution and composition compared to classical methods, enabling researchers to investigate lipid biosynthesis pathways, chemotaxonomy, and the effects of environmental factors. nih.gov The accurate quantification of specific fatty acids like hexacosanoic acid, facilitated by internal standards such as this compound, is crucial for the robustness of these studies.
| Research Area | Application of this compound | Research Findings |
| Invertebrate Lipidomics | Inferred use as an internal standard for the quantification of hexacosanoic acid in comparative studies of invertebrate species. | Lipid profiles, including VLCFAs, are important indicators of the ecology and biochemistry of marine invertebrates. nih.gov |
| Analysis of Invertebrate Products | Used as a standard for the detection of hexacosanoic acid in products like beeswax. | Enables accurate measurement of fatty acid composition in natural products derived from invertebrates. |
Mechanistic Studies of Lipid-Related Biochemical Processes
The role of VLCFAs in various cellular processes and diseases has been a subject of intense research. This compound plays a pivotal role as an analytical standard in these mechanistic studies, allowing for the precise quantification of changes in VLCFA levels.
Elucidating Enzyme Activities Involved in VLCFA Synthesis and Degradation
The synthesis and degradation of VLCFAs are tightly regulated processes involving a series of enzymatic reactions. nih.gov Disruptions in these pathways can lead to the accumulation of VLCFAs, which is characteristic of several inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD). nih.govnih.gov In X-ALD, mutations in the ABCD1 gene lead to impaired transport of VLCFAs into peroxisomes for degradation. nih.govembopress.org
To understand the mechanisms of these diseases and to develop potential therapies, researchers rely on accurate methods to measure the activity of enzymes involved in VLCFA metabolism. For example, studies investigating the inhibition of the enzyme Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1), which is responsible for the synthesis of C26:0, require precise measurement of this VLCFA. nih.govnih.govembopress.orgbiorxiv.orgnih.gov In a study to elucidate the synthesis route of hexacosenoyl-CoA, cells were labeled with deuterium-labeled hexacosanoic acid (FA D4-26:0) to trace its metabolic fate. nih.gov This demonstrates the direct use of deuterated VLCFAs in tracking enzymatic processes. The use of this compound as an internal standard in such experiments is crucial for obtaining reliable quantitative data on the effects of potential enzyme inhibitors. nih.gov
| Enzyme/Process | Role of this compound | Key Research Findings |
| ELOVL1 Activity | Internal standard for quantifying C26:0 levels to assess the efficacy of ELOVL1 inhibitors. nih.govnih.govembopress.org | Inhibition of ELOVL1 reduces the synthesis and accumulation of C26:0 in models of X-ALD. nih.govnih.govembopress.orgbiorxiv.org |
| VLCFA Degradation | Internal standard for measuring the accumulation of C26:0 in cells with deficient peroxisomal β-oxidation. | Defects in the ABCD1 transporter lead to the accumulation of VLCFAs. nih.gov |
| Metabolic Tracing | Used as a tracer (as deuterium-labeled hexacosanoic acid) to follow the metabolic conversion of C26:0. nih.gov | Elucidates the downstream metabolic pathways of hexacosanoic acid. nih.gov |
Exploring the Role of VLCFAs in Membrane Structure and Cellular Signaling (as an analytical target)
The accumulation of VLCFAs, particularly hexacosanoic acid, can have profound effects on the physical properties of cell membranes and can disrupt cellular signaling pathways. nih.gov These fatty acids can be incorporated into various lipids, altering membrane fluidity and function. The use of this compound as an internal standard is essential for accurately quantifying the levels of endogenous hexacosanoic acid in studies investigating these phenomena.
Research has shown that the accumulation of VLCFAs can lead to membrane perturbation. Furthermore, VLCFAs have been implicated in modulating cellular signaling. For instance, in plant systems, VLCFA synthesis in the epidermis is involved in sending signals that regulate cell proliferation in other tissues. nih.gov In mammalian cells, the buildup of VLCFAs can trigger inflammatory responses and oxidative stress. Accurate measurement of hexacosanoic acid levels, enabled by the use of its deuterated internal standard, is a prerequisite for correlating its concentration with specific cellular and signaling events.
| Research Focus | Role of this compound (as an analytical target) | Research Findings |
| Membrane Structure | Internal standard to quantify the incorporation of hexacosanoic acid into cell membranes. | The accumulation of VLCFAs can alter membrane properties. |
| Cellular Signaling | Internal standard to measure the levels of hexacosanoic acid to correlate with changes in signaling pathways. | VLCFA synthesis can influence cell proliferation through non-autonomous signals. nih.gov |
| Pathophysiology of Disease | Precise quantification of hexacosanoic acid in tissues and cells from disease models to understand its pathological role. | Elevated levels of VLCFAs are associated with various inherited diseases. nih.govnih.gov |
Emerging Research Directions and Future Methodological Advancements
Integration of Hexacosanoic Acid Methyl Ester-d3-based Assays with Multi-Omics Technologies (e.g., Lipidomics, Metabolomics)
The integration of various "omics" disciplines, such as lipidomics and metabolomics, offers a holistic view of cellular processes and disease mechanisms. nih.gov In this integrated approach, this compound plays a vital role as an internal standard for the accurate measurement of its non-labeled counterpart, hexacosanoic acid, a key very-long-chain fatty acid (VLCFA). VLCFAs are fatty acids with carbon chains of 20 or more atoms that are essential components of cellular lipids and precursors for lipid mediators. creative-proteomics.combohrium.com
The use of deuterated standards is a cornerstone of quantitative mass spectrometry-based lipidomics and metabolomics. nih.gov By adding a known quantity of this compound to a biological sample at the beginning of the extraction process, researchers can correct for sample loss during preparation and variations in instrument response. This ensures that the final measured concentration of endogenous hexacosanoic acid is highly accurate and reproducible.
Combining data from lipidomics and metabolomics provides a more comprehensive picture of the metabolic landscape. nih.gov For instance, in studies of inherited metabolic disorders like X-linked adrenoleukodystrophy (ALD), which is characterized by the accumulation of VLCFAs, multi-omics approaches are invaluable. biomolther.orgnih.gov Researchers can simultaneously measure the levels of VLCFAs (lipidomics) and other related small molecules, such as amino acids or organic acids (metabolomics), to gain a deeper understanding of the metabolic dysregulation. nih.gov This integrated analysis can reveal how the accumulation of a specific lipid, like hexacosanoic acid, impacts other metabolic pathways within the cell. The integration of data from these different omics platforms can enhance the ability to distinguish between different disease states or patient groups. nih.gov
Development of Automated and High-Throughput Quantitative Platforms for VLCFA Analysis
The growing demand for large-scale population studies and clinical trials has spurred the development of automated and high-throughput platforms for fatty acid analysis. nih.gov Traditional methods for analyzing VLCFAs can be labor-intensive and time-consuming, limiting the number of samples that can be processed. nih.gov Modern analytical laboratories are increasingly adopting robotic and automated systems to streamline the entire workflow, from sample preparation to data analysis. mdpi.com
Automation significantly reduces hands-on time and minimizes the potential for human error, leading to improved reproducibility. mdpi.com For the analysis of VLCFAs, this involves automating the derivatization step, where fatty acids are converted into their more volatile methyl ester forms, such as Hexacosanoic Acid Methyl Ester, for analysis by gas chromatography-mass spectrometry (GC-MS). mdpi.com An automated online derivatization method using reagents like trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) allows each sample to be prepared and injected into the GC-MS system sequentially without manual intervention, greatly increasing throughput. mdpi.com
Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms, which are also used for VLCFA analysis, have benefited from automation. creative-proteomics.commdpi.com These systems can be equipped with robotic autosamplers that handle sample injection, and sophisticated software that automates data acquisition and processing. nih.gov The development of such high-throughput platforms is crucial for newborn screening programs for disorders like ALD and for monitoring therapeutic interventions in large patient cohorts. mdpi.com The ability to rapidly and cost-effectively analyze hundreds or thousands of samples is essential for advancing both clinical diagnostics and biomedical research. nih.govazom.com
Novel Applications in Stable Isotope Tracing for Pathway Elucidation in Complex Biological Systems
Stable isotope tracing is a powerful technique used to map metabolic pathways and understand the flow of molecules within a biological system. nih.govnih.gov By using molecules labeled with stable isotopes, such as deuterium (B1214612) (d) or carbon-13 (¹³C), researchers can track the metabolic fate of a specific precursor. This compound, while primarily used as a quantitative standard, is part of a larger family of deuterated compounds that are instrumental in this type of research.
In the context of VLCFA metabolism, stable isotope tracing has been used to elucidate the complex enzymatic pathways responsible for their synthesis and degradation. nih.govrsc.org For example, researchers can introduce a deuterated shorter-chain fatty acid, like D3-palmitic acid (C16:0), into cells and then use mass spectrometry to track its elongation into deuterated VLCFAs, such as D3-hexacosanoic acid (C26:0). nih.gov This approach has been pivotal in understanding the function of specific elongase enzymes (ELOVLs), which are responsible for extending the carbon chain of fatty acids. biomolther.orgnih.gov
A key study on X-linked adrenoleukodystrophy (ALD) utilized D3-C16:0 to trace the de novo synthesis of saturated and monounsaturated VLCFAs. The findings demonstrated that in ALD fibroblasts, the synthesis of toxic saturated D3-C26:0 was elevated. Treatment with LXR agonists was shown to reduce the levels of saturated D3-C26:0 while increasing the synthesis of the less toxic monounsaturated D3-C26:1, highlighting a potential therapeutic strategy. nih.gov This demonstrates the power of stable isotope tracing to not only elucidate metabolic pathways but also to evaluate the mechanism of action of potential drugs. nih.gov
| Precursor | Analyte | Biological System | Key Finding | Reference |
| D3-C16:0 | D3-C26:0 | Human Fibroblasts (Control & ALD) | ALD fibroblasts show increased de novo synthesis of saturated VLCFAs. | nih.gov |
| D3-C16:0 | D3-C26:1 | Human Fibroblasts (Control & ALD) | LXR agonists increase the synthesis of monounsaturated VLCFAs from the precursor. | nih.gov |
| D5-C18:0 | D5-C18:1 | Human Fibroblasts | Used to measure the desaturase activity of the SCD1 enzyme. | nih.gov |
This table summarizes findings from a study using deuterated fatty acids to trace metabolic pathways.
Advancements in Micro-Scale Sample Preparation and Analysis for Limited Biological Specimens
A significant challenge in many areas of biomedical research and clinical diagnostics is the limited availability of biological specimens, especially from sources like newborns, biopsies, or small animal models. This has driven advancements in micro-scale sample preparation and the development of highly sensitive analytical techniques that can provide reliable results from minimal starting material.
Modern mass spectrometry platforms, such as GC-MS and LC-MS/MS, are exceptionally sensitive, allowing for the detection and quantification of VLCFAs from very small sample volumes. creative-proteomics.comazom.com For instance, integrated lipidomics and metabolomics profiling can be successfully performed on as little as 20 microliters of plasma. nih.gov This is particularly important for neonatal screening programs where blood samples are collected as dried blood spots, providing a very limited amount of material for analysis.
The automation of sample preparation also contributes to the ability to work with smaller samples. mdpi.com Automated systems minimize sample loss that can occur during manual handling, ensuring that as much of the analyte as possible reaches the detector. The development of specialized micro-extraction techniques further enhances the ability to analyze trace amounts of lipids from complex biological matrices. The use of a precise internal standard like this compound is especially critical in these micro-scale analyses to ensure accuracy, as even minor absolute losses of sample can represent a significant percentage of the total analyte present.
Conclusion
Recapitulation of the Fundamental Contributions of Hexacosanoic Acid Methyl Ester-d3 to VLCFA and Lipid Research
This compound has proven to be an indispensable tool in the fields of Very Long-Chain Fatty Acid (VLCFA) and lipid research, primarily through its role as a high-purity internal standard. Its fundamental contribution lies in enabling the precise and accurate quantification of its non-deuterated counterpart, hexacosanoic acid methyl ester, and by extension, hexacosanoic acid. This is particularly critical in the study of peroxisomal disorders, such as X-linked Adrenoleukodystrophy (X-ALD), where the accumulation of VLCFAs, specifically hexacosanoic acid (C26:0), is a key diagnostic biomarker. nih.govnih.govpsu.edu
The use of stable isotope-labeled standards like this compound is a cornerstone of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov By adding a known quantity of the deuterated standard to a biological sample, researchers can correct for variations in sample preparation and instrument response, a critical step for achieving reproducible and reliable quantitative data. nih.gov This methodology has been instrumental in the clinical diagnosis and monitoring of peroxisomal diseases, where accurate measurement of C26:0 levels and their ratios to other fatty acids (like C22:0 and C24:0) is essential. nih.govpsu.edu The availability of this specific deuterated standard has enhanced the reliability of assays that are now widely used for patient screening, including the potential for neonatal mass screening. nih.govpsu.edu
Beyond diagnostics, this compound has facilitated fundamental research into lipid biochemistry. It serves as a crucial component in lipidomics, the large-scale study of lipids, allowing for more detailed investigations into the metabolic pathways of VLCFAs. nih.gov The ability to accurately measure VLCFA levels helps researchers understand the biochemical abnormalities associated with their accumulation and investigate the mechanisms of diseases characterized by demyelination and neurodegeneration. nih.gov
| Property | Value | Source |
| Formal Name | hexacosanoic-26,26,26-d3 acid, methyl ester | |
| CAS Number | 2743078-84-2 | bioscience.co.uk |
| Molecular Formula | C₂₇H₅₁D₃O₂ | bioscience.co.uk |
| Molecular Weight | 413.7 | |
| Purity | ≥99% deuterated forms (d₁-d₃) | bioscience.co.uk |
| Primary Application | Internal standard for GC- or LC-MS |
Future Perspectives and Potential for Further Innovation in Analytical and Biochemical Applications
The utility of this compound is poised to expand with advancements in analytical and biochemical research. As lipidomics continues to evolve, the demand for high-purity, reliable internal standards will grow. mdpi.com Future innovations are likely to focus on the integration of this and other deuterated standards into more complex, multiplexed analytical platforms. These platforms allow for the simultaneous quantification of a wide array of lipid species, providing a more holistic view of the lipidome and its response to physiological or pathological states.
A significant area for future application lies in metabolic flux analysis. creative-proteomics.com By using stable isotope-labeled precursors, researchers can trace the dynamic flow of molecules through metabolic pathways. mdpi.com While this compound is primarily used as an internal standard for quantification, the principles of stable isotope labeling are central to tracing the synthesis, elongation, and degradation of VLCFAs in living cells. nih.govnih.gov Future studies could employ custom-synthesized, strategically labeled VLCFAs to unravel the intricate details of their metabolism and how it is dysregulated in disease. nih.goveuropa.eu This could provide unprecedented insight into the competition between fatty acid oxidation and elongation pathways. nih.gov
Furthermore, the concept of using deuterated lipids extends beyond analytical standards. Research into "reinforced lipids," where deuterium (B1214612) is incorporated at specific, oxidation-prone positions in polyunsaturated fatty acids, has shown potential for protecting cells from oxidative damage by slowing lipid peroxidation. wikipedia.orgnih.gov While hexacosanoic acid is a saturated fatty acid, this innovative approach highlights a broader potential for using deuterated lipids as therapeutic and research probes to investigate the role of lipid oxidation in disease pathogenesis. wikipedia.org Continued synthesis and application of novel deuterated lipids will undoubtedly drive innovation, leading to more sensitive diagnostic tools and a deeper understanding of lipid metabolism in health and disease. mdpi.comeuropa.eu
Q & A
Q. How should hexacosanoic acid methyl ester-d3 be prepared and stored to ensure stability in analytical workflows?
this compound is typically supplied as a crystalline solid. For stock solutions, dissolve the compound in ethanol (purity ≥98%) at ~0.5 mg/mL under inert gas purging to prevent oxidation. Avoid aqueous buffers unless diluted with ethanol (e.g., 1:1 ethanol:PBS), but aqueous solutions should not be stored >24 hours due to hydrolysis risks. Long-term storage requires -20°C, with stability exceeding 4 years under these conditions .
Q. What methodological steps are critical for accurate quantification of this compound in lipidomics studies?
Use gas chromatography-mass spectrometry (GC-MS) with a polar column (e.g., FAME 100 M SUPELCO) and internal standards like C23:0 methyl ester for normalization. Alkaline methanolysis is recommended for lipid extraction from biological matrices, followed by derivatization to methyl esters. Validate peak identification using retention indices and deuterated standards to distinguish endogenous C26:0 from the deuterated analog .
Advanced Research Questions
Q. How can researchers resolve co-elution issues between this compound and structurally similar very-long-chain fatty acids (VLCFAs) in GC-MS?
Optimize temperature gradients to separate C26:0-d3 from co-eluting species (e.g., squalene or C24:0/C28:0 esters). For complex mixtures, employ tandem MS (GC-MS/MS) with selective ion monitoring (SIM) or high-resolution mass spectrometry (HRMS) to isolate m/z 413.7 (C26:0-d3) from non-deuterated analogs (m/z 410.7). Cross-validate with orthogonal methods like LC-MS/MS if ambiguity persists .
Q. What experimental design considerations are essential when using this compound to model lipid accumulation in neurodegenerative diseases like X-ALD?
In iPSC-derived astrocytes, quantify C26:0-d3 incorporation via stable isotope tracing. Normalize data to protein content and pair with knockout controls to assess endogenous synthesis vs. exogenous uptake. Use deuterated carnitine esters (e.g., heptadecanoyl-L-carnitine-d3) to track mitochondrial β-oxidation deficits, ensuring extraction protocols (e.g., Folch method) minimize lipid loss .
Q. How can discrepancies in fatty acid recovery between hexane-based and chloroform-methanol extraction methods be mitigated?
Hexane extracts neutral lipids efficiently but may under recover polar VLCFAs. For comprehensive profiling, combine hexane with methanol-chloroform (2:1 v/v) in a modified Folch protocol. Centrifuge at 12,000×g to partition phases, and spike deuterated recovery standards (e.g., C26:0-d3) post-extraction to correct for procedural losses .
Data Analysis and Validation
Q. What statistical approaches are recommended for reconciling contradictory results in this compound tracer studies?
Apply multivariate analysis (e.g., PCA) to distinguish technical variability from biological variance. Use isotopic dilution equations to correct for natural abundance deuterium interference. Replicate experiments across ≥3 biological replicates and validate with spike-recovery assays (85–115% acceptable range) .
Q. How does deuterium labeling impact the physicochemical properties of this compound compared to the non-deuterated form?
Deuterium increases molecular weight by ~3 Da (C26:0-d3: 413.7 vs. 410.7 g/mol) but does not alter polarity significantly. However, isotopic effects may slightly delay GC retention times (~0.1–0.3 min). Confirm this shift using mixed standard runs and adjust integration parameters accordingly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
